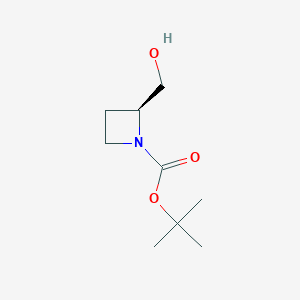

(S)-1-Boc-2-azetidinemethanol

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRUXUKRGUFEKC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441019 | |

| Record name | (S)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161511-85-9 | |

| Record name | (S)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 1 Boc 2 Azetidinemethanol

Stereoselective Synthesis Approaches

The primary challenge in synthesizing (S)-1-Boc-2-azetidinemethanol lies in controlling the stereochemistry at the C2 position of the azetidine (B1206935) ring. Various strategies have been developed to address this, each with distinct advantages concerning starting materials, efficiency, and scalability. These methods are designed to produce the desired (S)-enantiomer in high enantiomeric purity, avoiding the need for difficult chiral resolution steps of a racemic mixture.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids are particularly well-suited for this purpose. L-aspartic acid and L-methionine are common precursors for the synthesis of this compound.

The synthesis from L-aspartic acid typically involves a multi-step sequence:

Protection: The amino and carboxyl groups of L-aspartic acid are protected. The α-amino group is often protected with the Boc (tert-butoxycarbonyl) group that is desired in the final product.

Activation and Reduction: The side-chain carboxylic acid is selectively activated and reduced to a primary alcohol.

Cyclization: The resulting amino alcohol undergoes intramolecular cyclization to form the four-membered azetidine ring. This is often achieved by converting the primary alcohol into a good leaving group (e.g., a mesylate or tosylate), which is then displaced by the nitrogen atom.

Final Reduction: The remaining carboxylic acid group at the C2 position is reduced to the primary alcohol, yielding the target molecule.

A similar strategy can be employed starting from L-methionine, leveraging its inherent chirality to establish the stereocenter of the final product. chemimpex.comchemicalbook.com This approach is advantageous because the stereochemistry is sourced directly from the starting material, often ensuring high enantiopurity in the final product. rsc.orggoogle.com

| Starting Material | Key Transformation Steps | Advantage |

|---|---|---|

| L-Aspartic Acid | N-Boc protection, selective reduction, mesylation, intramolecular cyclization, ester reduction | Readily available and inexpensive chiral source. google.com |

| L-Methionine | N-Boc protection, conversion to γ-amino alcohol, cyclization, functional group manipulation | Provides an alternative natural amino acid precursor. chemimpex.comchemicalbook.com |

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This method is highly efficient and atom-economical. Both metal-based catalysts and small organic molecules (organocatalysts) have been employed in strategies leading to chiral azetidine derivatives.

Enantioselective organocatalysis utilizes metal-free, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of precursors to this compound, bifunctional organocatalysts, such as those derived from squaramides or cinchona alkaloids, can be effective. rsc.org These catalysts can activate substrates through hydrogen bonding or by forming transient chiral intermediates. For instance, an asymmetric aza-Michael addition or an N,O-acetalization/aza-Michael addition domino reaction could be used to construct the chiral azetidine framework from acyclic precursors with high enantioselectivity (up to >99% ee). rsc.org

Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis. Copper-catalyzed reactions, in particular, have been developed for the synthesis of chiral azetidines. nih.gov A highly enantioselective difunctionalization of azetines (unsaturated azetidine precursors) can be achieved using a copper(I) catalyst with a chiral bisphosphine ligand. nih.gov This reaction can install two functional groups across the double bond, creating two new stereogenic centers with high regio-, enantio-, and diastereoselectivity. nih.gov The resulting functionalized azetidine can then be converted to this compound through subsequent chemical modifications.

| Catalysis Type | Catalyst Example | Reaction Type | Key Feature |

|---|---|---|---|

| Organocatalysis | Hydroquinine-derived Squaramide | Domino N,O-acetalization/aza-Michael addition | Generates spiro-heterocycles with high enantioselectivity. rsc.org |

| Metal Catalysis | Copper(I) / Chiral Bisphosphine | Asymmetric Boryl Allylation of Azetines | Excellent control of regio- and stereoselectivity. nih.gov |

This strategy involves covalently attaching a chiral auxiliary to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Camphor (B46023) sultam derivatives are effective chiral auxiliaries for this purpose.

An established route to L-azetidine-2-carboxylic acid, the direct precursor to the target alcohol, utilizes this approach. nih.gov The synthesis involves a zinc-mediated asymmetric addition of an allylic halide to a glyoxylic acid O-benzyl oxime derivative bearing a camphor sultam auxiliary. nih.gov This step creates the key C-N bond and sets the stereochemistry. Subsequent transformations, including ozonolysis and ring-closing, yield the azetidine ring. The final steps involve protection of the nitrogen with a Boc group and reduction of the carboxylic acid to afford this compound.

Biocatalysis leverages the exquisite selectivity of enzymes or whole microorganisms to perform chemical transformations. nih.gov This approach offers mild reaction conditions, high enantioselectivity, and alignment with green chemistry principles. researchgate.netnih.gov

For the synthesis of this compound, a key biocatalytic step is the asymmetric reduction of a prochiral ketone precursor, such as N-Boc-2-azetidinone. Enzymes like keto reductases (KREDs) are highly effective for this transformation. These enzymes, often found in yeast or bacteria, use cofactors like NADPH to deliver a hydride to one face of the carbonyl group, resulting in the formation of the (S)-alcohol with very high enantiomeric excess (>99% ee). researchgate.net

Whole-cell biocatalysis, using organisms like Pichia pastoris, is often preferred as it circumvents the need for isolating the enzyme and provides an intrinsic system for cofactor regeneration, making the process more cost-effective and scalable. researchgate.netacib.at

| Biocatalyst Type | Example Organism/Enzyme | Transformation | Advantages |

|---|---|---|---|

| Whole Cell | Pichia pastoris | Asymmetric reduction of a ketone precursor | Green, mild conditions, high enantioselectivity, built-in cofactor regeneration. researchgate.net |

| Isolated Enzyme | Keto Reductase (KRED) | Asymmetric ketone reduction | High specificity and enantiomeric excess (>99% ee). nih.gov |

Asymmetric Catalysis

General Synthetic Pathways

The synthesis of this compound typically commences with the formation of the azetidine ring, followed by functional group manipulations to introduce the hydroxymethyl moiety and the Boc protecting group. The stereochemistry is often established through the use of a chiral precursor or by resolution of a racemic mixture.

Formation of the Azetidine Ring System

The construction of the azetidine ring is a key challenge due to its inherent ring strain. Common strategies include intramolecular cyclization reactions. One established method involves the cyclization of γ-amino alcohols or their derivatives. For instance, treatment of α,γ-diaminobutyric acid dihydrochloride (B599025) with a mixture of nitrous and hydrochloric acids can yield γ-amino-α-chlorobutyric acid, which upon treatment with a base like barium hydroxide, undergoes intramolecular substitution to form the azetidine-2-carboxylic acid ring. libretexts.org

Alternative approaches involve cycloaddition reactions, such as the [2+2] cycloaddition of imines and alkenes, or ring expansion of aziridines. researchgate.netmdpi.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Introduction of the Hydroxymethyl Moiety

The hydroxymethyl group at the C2 position is typically introduced by the reduction of a carboxylic acid or its ester derivative at the same position. The precursor, (S)-azetidine-2-carboxylic acid, is a key intermediate. The reduction of the carboxylic acid to the primary alcohol can be achieved using strong reducing agents.

Commonly employed reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (e.g., BH₃·THF). chemistrysteps.comquora.com The reaction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the alcohol. libretexts.org Borane reductions offer a milder alternative and are also performed in THF. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Installation of the Boc Protecting Group

The final step in the synthesis is the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to modulate the reactivity of the amine and enhance solubility in organic solvents.

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. organic-chemistry.org The reaction involves the nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected azetidine. beilstein-journals.org

The Boc protection of amines is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine. organic-chemistry.org A variety of bases can be employed, with common choices including triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and 4-(dimethylamino)pyridine (DMAP). nih.gov The reaction is often performed in a range of solvents, such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or acetonitrile, at room temperature. quora.comnih.gov

For the specific case of (S)-2-azetidinemethanol, optimization of the reaction conditions may be necessary to achieve high yields and avoid side reactions. This can involve screening different bases, solvents, and reaction temperatures. The use of alcoholic solvents has been reported to enhance the rate of Boc protection for some amines. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

| Parameter | Typical Conditions |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine (TEA), DIPEA, DMAP |

| Solvent | Dichloromethane (DCM), THF, Acetonitrile |

| Temperature | Room Temperature |

Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is crucial for the application of this compound in the synthesis of chiral drugs. This can be accomplished either by starting from an enantiomerically pure precursor or by resolving a racemic mixture.

One of the most common methods for resolving racemic carboxylic acids, such as azetidine-2-carboxylic acid, is through the formation of diastereomeric salts with a chiral resolving agent. This involves reacting the racemic acid with a single enantiomer of a chiral base, such as (R)- or (S)-α-phenylethylamine. nih.gov The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov After separation, the desired enantiomer of the acid can be recovered by treatment with an achiral acid.

Another powerful technique is enzymatic resolution. Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture. For instance, a lipase-catalyzed preferential hydrolysis of a racemic ester of azetidine-2-carboxylic acid can yield the enantiomerically pure (S)-acid. nih.gov This method is often highly selective and can provide access to products with very high enantiomeric excess (ee). nih.govelsevierpure.com

Furthermore, chiral high-performance liquid chromatography (HPLC) can be employed for the analytical and preparative separation of enantiomers. researchgate.netnih.govchromatographyonline.comrsc.org This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

| Technique | Principle |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomers with different solubilities, allowing for separation by crystallization. nih.govnih.gov |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. nih.govnih.govelsevierpure.com |

| Chiral HPLC | Separation of enantiomers based on their differential interaction with a chiral stationary phase. researchgate.netnih.govchromatographyonline.comrsc.org |

Applications of S 1 Boc 2 Azetidinemethanol in Advanced Organic Synthesis

As a Chiral Building Block

The inherent chirality of (S)-1-Boc-2-azetidinemethanol makes it an invaluable tool for asymmetric synthesis, allowing for the introduction of a defined stereocenter into target molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while enabling facile deprotection when required. The primary alcohol functionality serves as a versatile handle for a variety of chemical transformations, including oxidation, esterification, and conversion to other functional groups.

Synthesis of Complex Bioactive Molecules

The unique structural features of this compound have been leveraged in the synthesis of a variety of complex bioactive molecules. Its rigid framework can impart favorable conformational constraints on the final product, which can be crucial for biological activity. Azetidine-containing compounds have shown a wide range of biological activities, including antibacterial, and antitumor properties. The azetidine (B1206935) moiety is a key structural component in a number of natural and synthetic compounds with potent biological activity. For instance, azetidine-2-carboxylic acid and its derivatives are utilized as building blocks in the creation of small peptides. nih.gov

Construction of Heterocyclic Scaffolds

The strained four-membered ring of this compound is a versatile starting point for the construction of more elaborate heterocyclic systems. The ring can be retained in the final structure, or it can be strategically opened to generate acyclic intermediates with defined stereochemistry.

A primary application of this compound is in the synthesis of novel azetidine-containing derivatives. The hydroxymethyl group can be readily modified to introduce a wide array of substituents, leading to a diverse library of compounds with potential applications in drug discovery and materials science. For example, the synthesis of novel heterocyclic amino acid derivatives containing azetidine rings has been achieved through aza-Michael addition reactions with (N-Boc-azetidin-3-ylidene)acetate, which can be derived from related azetidine precursors. nih.gov

While the direct synthesis of other nitrogen-containing heterocycles from this compound is a more complex area of research, the fundamental reactivity of the azetidine ring allows for its potential use in ring-expansion reactions to form larger heterocycles such as pyrrolidines and piperidines. The strain of the four-membered ring makes it susceptible to nucleophilic attack, which can initiate ring-opening and subsequent recyclization to form five- or six-membered rings. The chemistry of azetidines is less developed than that of other nitrogen heterocycles like aziridines, pyrrolidines, or piperidines, in part due to their limited availability. researchgate.net However, the ring strain in azetidines makes them good candidates for ring-expansion and ring-opening reactions, which can lead to the formation of larger ring systems or highly substituted acyclic amines. researchgate.net

Role in Medicinal Chemistry

The azetidine motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry, appearing in a growing number of clinically approved drugs and drug candidates. The incorporation of an azetidine ring can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This compound, as a readily available chiral building block, plays a crucial role in the synthesis of these medicinally important compounds.

Precursor for Pharmaceutical Intermediates

This compound serves as a key starting material for the synthesis of various pharmaceutical intermediates. Its pre-defined stereochemistry is essential for the enantioselective synthesis of active pharmaceutical ingredients (APIs). The Boc-protected nitrogen and the hydroxymethyl group allow for sequential and controlled chemical modifications to build up the complexity of the target drug molecule. For instance, related azetidine compounds are used as non-cleavable linkers in the synthesis of antibody-drug conjugates (ADCs) and as alkyl chain-based PROTAC linkers. glpbio.commedchemexpress.com

Table 1: Key Applications of this compound

| Application Area | Specific Use | Significance |

|---|---|---|

| Chiral Building Block | Synthesis of complex bioactive molecules | Introduces a defined stereocenter and conformational rigidity, crucial for biological activity. |

| Heterocyclic Scaffolds | Construction of azetidine-containing derivatives | Allows for the creation of diverse libraries of compounds with potential therapeutic applications. |

| Medicinal Chemistry | Precursor for pharmaceutical intermediates | Enables the enantioselective synthesis of active pharmaceutical ingredients by providing a key chiral core. |

| Advanced Therapeutics | Synthesis of linkers for ADCs and PROTACs | Provides a stable and functionalizable scaffold for connecting antibodies to cytotoxic drugs or targeting proteins for degradation. |

Development of Novel Drug Candidates

This compound serves as a crucial chiral building block in the synthesis of innovative drug candidates, particularly those targeting the central nervous system. Its rigid, four-membered azetidine ring and defined stereochemistry make it an ideal scaffold for creating molecules with high affinity and selectivity for specific biological targets.

The synthesis of novel compounds for treating neurological disorders is a significant application of this compound. A key area of focus is the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). Dysfunction of these receptors has been implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia unimi.it. By utilizing the azetidine scaffold derived from this compound, medicinal chemists can design potent and selective modulators of nAChRs, which are promising therapeutic targets for these debilitating disorders unimi.it. The inherent stereochemistry of the "(S)" configuration is often crucial for achieving the desired biological activity and selectivity in the final drug candidate.

This compound is a key precursor in the synthesis of various nicotinic ligands, including analogs of Sazetidine-A, a known potent nAChR ligand nih.gov. Nicotinic acetylcholine receptors are ligand-gated ion channels that play a vital role in synaptic transmission throughout the nervous system mdpi.com. The binding of ligands, such as acetylcholine or synthetic analogs, modulates the flow of ions across the neuronal membrane, thereby influencing nerve impulse propagation and neurotransmitter release unimi.itmdpi.com.

The development of subtype-selective nAChR ligands is a major goal in neuroscience research. Different combinations of nAChR subunits (e.g., α4β2, α7) are expressed in various brain regions and have distinct physiological roles mdpi.comnih.gov. Compounds derived from the azetidine core of this compound have shown high affinity for specific nAChR subtypes, such as the α4β2 subtype nih.govnih.gov. This selectivity allows for the fine-tuning of synaptic transmission in specific neural circuits, offering a potential therapeutic strategy for neurological disorders with minimal side effects unimi.it.

The table below summarizes key research findings on nicotinic ligands derived from azetidine-based structures.

| Compound/Analog | Target Receptor | Key Finding |

| Sazetidine-A Analogs | nAChR α4β2 | (S)-enantiomers often exhibit high binding affinity and subtype selectivity nih.gov. |

| Triazole Analog | nAChR α4β2 | Showed a high binding affinity (Ki=1.3 nM) and improved selectivity over the α3β4 subtype compared to Sazetidine-A nih.gov. |

| (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) | nAChR α4β2 | Demonstrated higher affinity for the α4 subunit-containing receptor subtype than for the α3 subunit-containing subtype nih.gov. |

Applications in Peptide Synthesis and Therapeutics

The "Boc" (tert-Butoxycarbonyl) group in this compound highlights its direct relevance to peptide chemistry, where this protecting group is fundamental.

In the synthesis of peptides, it is essential to temporarily block the reactive amino group of an amino acid to prevent unwanted side reactions, such as polymerization, while forming a peptide bond with another amino acid creative-peptides.comspringernature.com. The tert-Butoxycarbonyl (Boc) group is one of the most widely used Nα-amino protecting groups in solid-phase peptide synthesis (SPPS) peptide.comnih.gov.

The Boc group is introduced to protect the nitrogen of the azetidine ring in this compound. In the context of peptide synthesis, a Boc-protected amino acid is activated and coupled to the free amino group of a growing peptide chain. The key advantage of the Boc group is its stability under a wide range of conditions used for peptide coupling while being easily removable under mild acidic conditions, typically with trifluoroacetic acid (TFA) creative-peptides.com. This selective removal, or deprotection, exposes a new amino group, ready for the next coupling step. This orthogonal protection strategy is crucial for the systematic and controlled assembly of a specific peptide sequence peptide.com.

The table below compares the Boc protecting group with another common protecting group, Fmoc.

| Protecting Group | Full Name | Cleavage Condition | Stability |

| Boc | tert-Butoxycarbonyl | Mild Acid (e.g., TFA) creative-peptides.com | Stable to bases creative-peptides.com. |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild Base (e.g., Piperidine) creative-peptides.com | Stable to acids peptide.com. |

Stereochemical Control in Reactions

The "(S)" designation in this compound signifies that it is a single enantiomer, a molecule with a specific three-dimensional arrangement of its atoms. This feature is of paramount importance in modern organic synthesis and drug development, as the biological activity of chiral molecules often resides in only one of its enantiomers.

This compound is used as a chiral synthon, or building block. When it is incorporated into a larger molecule, its pre-existing stereocenter can direct the formation of new stereocenters in a predictable manner. This process, known as stereochemical control, is essential for the synthesis of enantiomerically pure drugs. For example, in the synthesis of Sazetidine-A analogs, the use of the (S)-enantiomer of the azetidine starting material is critical for producing the final compound with the correct stereochemistry required for high-affinity binding to its target nAChR subtype nih.gov. Using a chiral building block like this compound avoids the need for costly and often inefficient separation of enantiomers at a later stage of the synthesis, making the entire process more efficient.

Influence on Diastereoselective and Enantioselective Transformations

The primary influence of this compound on stereoselective transformations stems from its use as a chiral precursor to electrophiles, such as aldehydes. The stereocenter at the C2 position of the azetidine ring effectively directs the approach of incoming nucleophiles, leading to the preferential formation of one diastereomer over others.

A significant example of this is seen in the synthesis of (+)-polyoxamic acid. In this multi-step synthesis, this compound is first oxidized to its corresponding aldehyde, (S)-N-Boc-2-azetidinal. This chiral aldehyde then undergoes a highly diastereoselective addition reaction. The reaction of this aldehyde with allyltrimethylsilane, promoted by the Lewis acid tin(IV) chloride (SnCl4), proceeds with high diastereoselectivity. The steric hindrance imposed by the N-Boc protecting group and the geometry of the azetidine ring guide the nucleophilic attack of the allyl group, resulting predominantly in the syn diastereomer. This key transformation establishes two of the three stereocenters required for the final natural product with a high degree of control.

Control of Product Stereochemistry in Complex Syntheses

Interactive Data Table: Diastereoselective Allylation of (S)-N-Boc-2-azetidinal

| Entry | Nucleophile | Lewis Acid | Product(s) | Diastereomeric Ratio (syn:anti) |

| 1 | Allyltrimethylsilane | SnCl4 | syn- and anti-homoallylic alcohols | High (syn favored) |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The advancement of synthetic methodologies for producing (S)-1-Boc-2-azetidinemethanol is critical for its broader application. Current research focuses on improving yield, enantiomeric purity, and environmental sustainability.

Key strategies for future synthetic development include:

Flow Chemistry: Continuous flow processes offer a promising avenue for the synthesis of azetidine-containing molecules. This technology can provide better control over reaction parameters, improve safety when handling reactive intermediates, and facilitate scaling up. A waste-minimized continuous flow process has been successfully used for the hydration of N-Boc-2-azetines, demonstrating the potential for greener production of related azetidine (B1206935) derivatives. rsc.org

Catalytic Asymmetric Synthesis: Developing novel catalytic methods, such as transition-metal-catalyzed cycloadditions or C-H activation, could provide more direct and atom-economical routes to the azetidine core. rsc.org For instance, Rh(I)-catalyzed oxygenative [2+2] cycloadditions have been explored for synthesizing 2-azetidinones. rsc.org

Bio-catalysis: The use of enzymes, such as lipases, can offer high enantioselectivity in key synthetic steps. Lipase-catalyzed hydrolysis has been effectively used to resolve stereoisomers in the synthesis of (S)-azetidine-2-carboxylic acid, a direct precursor to this compound. nih.gov

Sustainable Starting Materials: Investigating synthetic pathways that begin from abundant and renewable chiral sources, such as amino acids like L-Serine, aligns with the principles of green chemistry. tsijournals.com Efficient routes starting from malonic esters have also been established to create the core azetidine ring structure with high yield. nih.gov

Table 1: Comparison of Synthetic Strategies for Azetidine Derivatives

| Synthetic Strategy | Potential Advantages | Relevant Precursor/Derivative |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and waste reduction. rsc.org | β-aminocarbonyls rsc.org |

| Asymmetric Catalysis | High enantioselectivity, atom economy. rsc.org | Substituted azetidines rsc.org |

| Bio-catalysis | High enantiomeric purity (>99.9% ee), mild conditions. nih.gov | (S)-azetidine-2-carboxylic acid nih.gov |

| Green Starting Materials | Cost-effective, renewable sources. tsijournals.comnih.gov | Oxazolidine derivatives, Baricitinib intermediates tsijournals.comnih.gov |

Exploration of New Chemical Transformations and Derivatizations

The functional handles of this compound—the Boc-protected amine and the primary alcohol—provide opportunities for a wide range of chemical modifications. Future research will likely focus on creating a diverse library of derivatives for various applications.

Ring Functionalization: The azetidine ring itself, despite its stability compared to aziridines, possesses significant ring strain that can be harnessed for unique chemical reactions. rsc.org Methods for direct and stereoselective C(sp3)–H functionalization are emerging, which could allow for the introduction of new substituents directly onto the azetidine core. rsc.org

Derivatization of the Hydroxymethyl Group: The primary alcohol is a versatile point for modification. It can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or amines through various substitution reactions. For example, a Mitsunobu reaction has been successfully employed to couple Boc-protected 2(S)-azetidinylmethanol with a phenol (B47542) to form an ether linkage in the synthesis of potential antidepressant compounds. nih.gov

Advanced Derivatization Reagents: The development of novel chiral derivatization reagents allows for the synthesis of diastereomers that can be separated and analyzed using standard chromatographic techniques like HPLC. greyhoundchrom.comresearchgate.net This is crucial for quality control and for studying the stereochemistry of subsequent reactions.

Expanding Applications in Drug Discovery and Development

The rigid structure of the azetidine ring makes it an attractive scaffold for designing molecules that can bind to biological targets with high affinity and selectivity. Azetidine derivatives are gaining prominence in medicinal chemistry, appearing in a growing number of clinical candidates and approved drugs. nih.gov

Scaffold for Novel Therapeutics: this compound serves as a key building block for more complex molecules. It has been incorporated into the synthesis of highly potent and selective α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists, which have demonstrated antidepressant-like activity in preclinical models. nih.gov

Bioisosteric Replacement: The azetidine moiety can act as a bioisostere for other common rings like piperidine (B6355638) or pyrrolidine, offering a different conformational profile that may enhance pharmacological properties. nih.gov Research into azetidine derivatives as GABA uptake inhibitors has shown that the ring system is a viable alternative to piperidine in designing GAT-1 and GAT-3 transporter ligands. nih.gov

Fragment-Based Drug Design: As a small, conformationally constrained molecule, this compound is an ideal fragment for use in fragment-based drug discovery (FBDD) campaigns to identify new binding motifs for therapeutic targets.

Table 2: Examples of Bioactive Molecules Incorporating the Azetidine Scaffold

| Compound Class | Biological Target | Therapeutic Potential |

|---|---|---|

| Isoxazolylpyridine Ethers | α4β2-nAChR nih.gov | Antidepressant nih.gov |

| Azetidin-2-ylacetic acid derivatives | GABA Transporter (GAT-1) nih.gov | Neurological Disorders nih.gov |

| Baricitinib | JAK1/JAK2 nih.gov | Rheumatoid Arthritis nih.gov |

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of molecules like this compound.

Reaction Mechanism and Selectivity: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model transition states and reaction pathways. This allows researchers to understand the origins of stereoselectivity in synthetic transformations and to design more efficient reactions. Computational studies have been used to elucidate the mechanism of photochemical synthesis of pyrrolizidinones from imino-alkynes, involving an intramolecular [2+2]-cycloaddition. nih.gov

Conformational Analysis: The four-membered ring of azetidine has a distinct puckered conformation. Computational modeling can predict the preferred conformations of this compound and its derivatives, which is crucial for understanding how they interact with biological targets.

Virtual Screening and Docking: In drug discovery, computational docking studies can predict how derivatives of this compound might bind to the active site of a target protein. This enables the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing. Molecular docking studies have been used to identify azetidine derivatives as potential inhibitors of β-tubulin. medwinpublishers.com

By integrating these computational approaches, researchers can accelerate the discovery and development of new synthetic methods and novel therapeutic agents based on the this compound scaffold.

Q & A

Q. How to integrate this compound into fragment-based drug discovery pipelines?

- Screen via SPR (surface plasmon resonance) for target binding (K < 100 µM). Optimize fragments using structure-activity relationship (SAR) guided by X-ray crystallography. Prioritize derivatives with ClogP < 3 and topological polar surface area (TPSA) < 90 Ų for blood-brain barrier penetration .

Data Contradiction & Reproducibility

Q. Why do studies report conflicting solubility profiles for this compound?

Q. How to address discrepancies in enantiomeric excess (% ee) across synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.